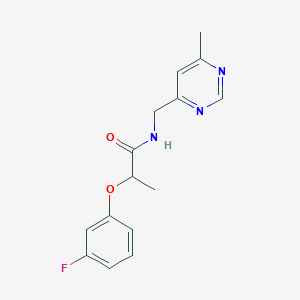![molecular formula C13H18N2O5S B3020490 Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate CAS No. 568567-41-9](/img/structure/B3020490.png)
Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate, is a derivative of 1,3-thiazolidin-4-one, which is a heterocyclic compound containing a thiazolidine ring fused with a ketone. This class of compounds is known for its diverse pharmacological activities and thus has been the subject of various synthetic efforts to explore its potential in medicinal chemistry.
Synthesis Analysis
The synthesis of related ethyl 2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl acetates has been reported through a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid in diisopropylethylamine/benzene under refluxing conditions using a Dean–Stark trap . Although the specific compound is not mentioned, the methodology described could potentially be adapted for its synthesis by substituting the appropriate starting materials, such as a morpholine-containing aldehyde and the corresponding thioamide.
Molecular Structure Analysis
The molecular structure of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate would feature a thiazolidine ring with a ketone at the 4-position and an ethyl acetate group. The morpholine ring would be attached to the thiazolidine ring through an acylmethylidene linkage. The presence of the morpholine ring suggests potential for increased solubility and interaction with biological targets due to its polar nature.
Chemical Reactions Analysis
Secondary β-ketothioamides, which are structurally related to the compound , have been shown to react with ethyl bromoacetate to yield cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones . These reactions typically occur in solvents like THF or acetone and can lead to further functionalization, such as S-alkylation or condensation with benzaldehyde to form 5-benzylidene derivatives. This suggests that the compound of interest may also undergo similar reactions, allowing for the synthesis of a variety of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate are not detailed in the provided papers, we can infer from the general properties of 1,3-thiazolidin-4-ones that the compound would likely exhibit moderate polarity due to the presence of both the morpholine and thiazolidine rings. The ketone groups would contribute to the compound's reactivity, particularly in nucleophilic addition reactions. The ethyl acetate side chain would likely increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics.
Mécanisme D'action
Mode of Action
It is known that the morpholine group in the molecule can interact with various biological targets .
Biochemical Pathways
More research is needed to understand the compound’s effects on cellular processes and signaling pathways .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate. Specific details about how these factors affect this compound are currently unknown .
Propriétés
IUPAC Name |
ethyl (2E)-2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-2-20-13(18)7-12-15(11(17)9-21-12)8-10(16)14-3-5-19-6-4-14/h7H,2-6,8-9H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRXJNUTFAVLB-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

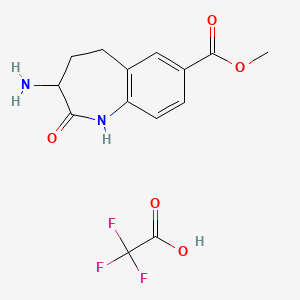
![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)
![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)
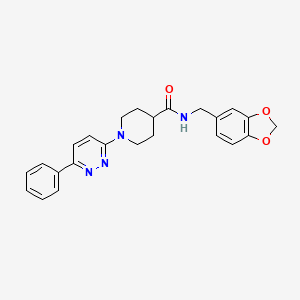
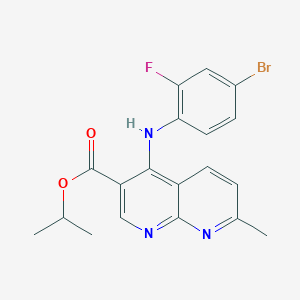
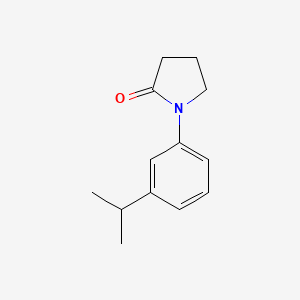
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)
![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

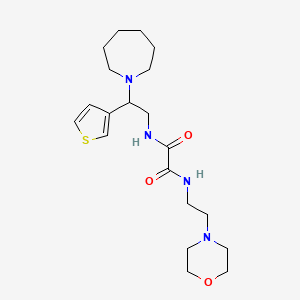
![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)
